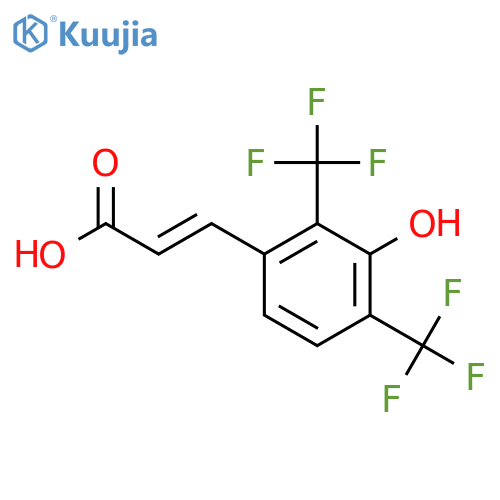Cas no 1807437-49-5 (2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid)

1807437-49-5 structure
商品名:2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid
CAS番号:1807437-49-5
MF:C11H6F6O3
メガワット:300.153964519501
CID:4962482
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid
-
- インチ: 1S/C11H6F6O3/c12-10(13,14)6-3-1-5(2-4-7(18)19)8(9(6)20)11(15,16)17/h1-4,20H,(H,18,19)/b4-2+
- InChIKey: QLMVFMLVLDQMSA-DUXPYHPUSA-N
- ほほえんだ: FC(C1C(=C(C(F)(F)F)C=CC=1/C=C/C(=O)O)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 387
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 3.3
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014003977-1g |
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid |
1807437-49-5 | 97% | 1g |
$1460.20 | 2023-09-02 |
2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1807437-49-5 (2,4-Bis(trifluoromethyl)-3-hydroxycinnamic acid) 関連製品
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
